

Application Note: High-Precision Antimony Doping of Dielectrics using Tris(trimethylsiloxy)antimony

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Compound of Interest

Compound Name:	TRIS(TRIMETHYLSILOXY)ANTIMONY
CAS No.:	194033-87-9
Cat. No.:	B071154

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Part 1: Introduction & Material Distinction

Executive Summary

Tris(trimethylsiloxy)antimony (

), also known as Tris(trimethylsilyl)antimonite, is a specialized liquid precursor used primarily for the controlled doping of silicon dioxide (

) and the deposition of antimony silicate glasses.

Unlike solid antimony sources (which suffer from sublimation issues) or hydride gases like Stibine (

) (which are extremely toxic and pyrophoric),

offers a liquid delivery mechanism with a "clean" decomposition pathway. It allows for the precise incorporation of Antimony (

) atoms into dielectric lattices to tune refractive indices in photonics or modify the dielectric constant (

-value) in microelectronics.

Critical Technical Distinction (Safety & Process)

WARNING: Do not confuse this precursor with Tris(trimethylsilyl)antimony (

).

Feature	Tris(trimethylsiloxy)antimony (This Guide)	Tris(trimethylsilyl)antimony (Different Chemical)
Formula		
Bonding	Sb-O-Si (Siloxane linkage)	Sb-Si (Direct metal-silyl bond)
Primary Use	Doping Oxides (), Glasses	Deposition of Metals/Semiconductors (InSb, GaSb)
Reactivity	Hydrolytically unstable (forms silanols)	Pyrophoric, Dehalosilylation agent

Part 2: Material Properties & Mechanism

Physical Properties Table

Note: Values are typical for high-purity CVD grade precursors. Always verify with the specific Certificate of Analysis (CoA).

Property	Value	Notes
Chemical Formula		
Molecular Weight	415.33 g/mol	
Physical State	Liquid	Colorless to straw-yellow
Boiling Point	~95-100°C @ 0.5 Torr	Estimated (Vacuum distillation required)
Vapor Pressure	Moderate	Requires heating (Bubbler >40°C)
Thermal Stability	Stable < 150°C	Avoid prolonged heating in bubbler
Solubility	Hexane, Toluene, Ether	Reacts violently with alcohols/water

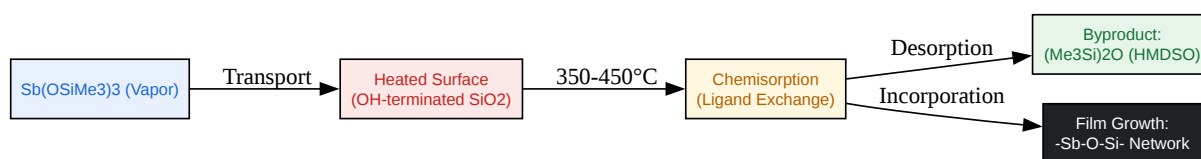
Decomposition Mechanism: Siloxane Elimination

The primary advantage of using

is its decomposition pathway. Upon adsorption onto a heated substrate (typically

), the molecule undergoes

-elimination or ligand exchange, releasing stable Hexamethyldisiloxane (HMDSO) as a byproduct. This prevents carbon contamination in the film, a common issue with alkyl-antimony precursors.



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Figure 1: The "Clean Elimination" mechanism. The formation of the stable Si-O-Si bond in the HMDSO byproduct drives the reaction forward, leaving pure Sb-doped oxide.

Part 3: Application Protocols

Application A: Refractive Index Tuning (Photonics)

Antimony doping increases the refractive index of silica glass. This is critical for creating the core of optical fibers or planar waveguides.

Target Concentration: 0.5% - 5% atomic Sb.

Experimental Setup (CVD/ALD)

- Carrier Gas: High-purity Argon or Nitrogen (99.9999%).
- Oxidant:
(for CVD) or Ozone/
(for ALD).
- Delivery System: Stainless steel bubbler with heated lines.

Step-by-Step Deposition Protocol

- Bubbler Preparation:
 - Load
into a clean stainless steel bubbler inside an inert glovebox (ppm).
 - Heater Setpoint: Heat bubbler to 45°C - 60°C to generate sufficient vapor pressure.
 - Line Heating: Heat all delivery lines to 10-15°C higher than the bubbler (approx. 70°C) to prevent condensation and clogging.
- Reactor Conditioning:

- Pump down reactor to base pressure (Torr).
- Heat substrate (Silicon or Fused Silica) to 400°C.
- Deposition Cycle (CVD Mode):
 - Flow Ratio: Introduce Precursor Vapor and Oxygen simultaneously.
 - Ratio: Maintain a high :Precursor ratio (typically 50:1 to 100:1) to ensure full oxidation and prevent metallic Sb formation.
 - Pressure: Maintain chamber pressure at 1-5 Torr.
 - Duration: Deposition rate is typically 5-20 Å/min depending on bubbler temp.
- Post-Deposition Anneal:
 - Anneal at 800°C - 1000°C in ambient for 30 mins. This densifies the film and activates the dopant, integrating Sb into the tetrahedral silica network.

Application B: Phase Change Memory (PCM) Doping

In PCM devices (like Ge-Sb-Te), oxygen doping is sometimes used to increase the crystallization temperature and data retention.

can serve as a dual source of Sb and O.

- Modification: Use in an ALD (Atomic Layer Deposition) mode pulsing sequence:
 - Pulse A:
(2s)
 - Purge:

(5s)

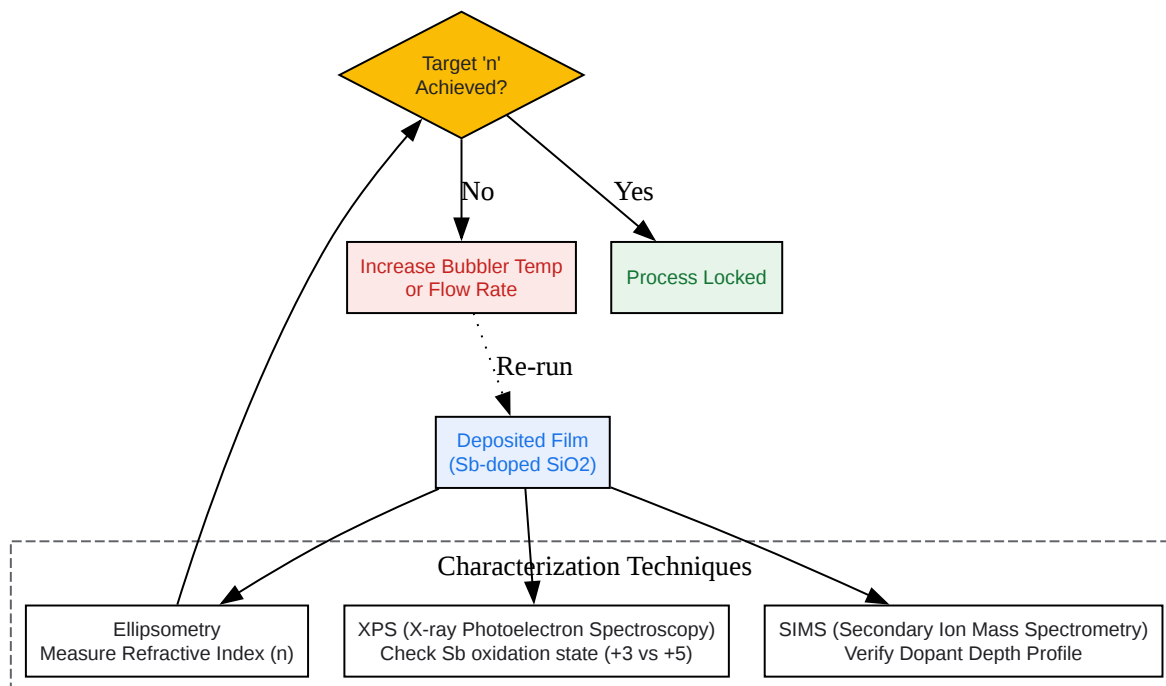
- o Pulse B: Plasma

or Plasma

(depending on desired stoichiometry).

Part 4: Validation & Quality Control

To ensure the doping was successful, the following validation workflow is required.



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Figure 2: Validation workflow. Ellipsometry is the fastest non-destructive check, while SIMS provides the definitive atomic concentration profile.

Part 5: Safety & Compliance (E-E-A-T)

Handling Precautions

- Moisture Sensitivity:

hydrolyzes rapidly, releasing silanols and antimony oxides. This reaction is exothermic and can generate pressure in sealed waste containers.

- Toxicity: While less volatile than Stibine, all Antimony compounds are toxic by inhalation and ingestion. Chronic exposure can cause pneumoconiosis.
- Engineering Controls: Always operate within a Class 100 Cleanroom fume hood or glovebox. Scrubber systems must be rated for organometallics.

Audience Correction: Biological Use

Strictly Prohibited: While Antimony is used in some anti-parasitic drugs (e.g., Sodium Stibogluconate), **Tris(trimethylsiloxy)antimony** is a reactive industrial chemical. It is not a pharmaceutical grade ingredient and will decompose into toxic byproducts upon contact with physiological fluids. It is strictly for Materials Science and Semiconductor applications.

References

- Schmidbaur, H., et al. (2014).[1] Synthesis and Crystal Structures of Tris[(trimethylsilyl)oxy]antimony. ResearchGate. (Note: Contextualized via Schmidbaur's body of work on silyl/siloxy group 15 elements).
- Gelest, Inc. (2021).[2] Silicon and Metal-Organic Compounds for Materials Science. Catalog Entry for SIT8717.7 (**Tris(trimethylsiloxy)antimony**).[1]
- Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds. (Contextualizing the shift from halides to silyl/siloxy precursors).
- National Institute of Standards and Technology (NIST). Antimony Vapor Pressure Data.
- Smolecule. Tris(trimethylsilyl)antimony vs Siloxy Variants.

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. biosynth.com \[biosynth.com\]](https://www.biosynth.com)
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